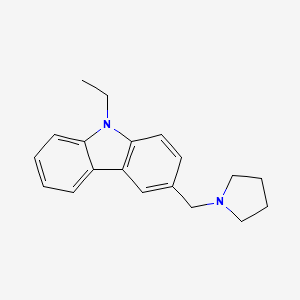

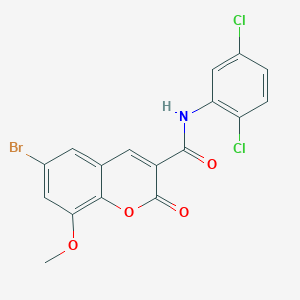

![molecular formula C12H17N5O B4625773 3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B4625773.png)

3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one

Overview

Description

Synthesis Analysis

Synthesis of similar heterocyclic compounds typically involves multi-step chemical reactions, starting from simple precursors. For compounds like "3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one," the synthesis can involve diazotization reactions, ring closure, and substitution reactions. An example includes the synthesis of related pyrazolo[1,5-a][1,3,5]triazines through efficient one-step reactions from aroyliminodithiocarbonates and amino-pyrazole or a two-step reaction involving thiourea derivatives, which are then cyclized to afford the target compounds (Insuasty et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds in this class is often determined using X-ray crystallography, revealing details about the arrangement of atoms, bond lengths, and angles. These structures typically exhibit a planar heterocyclic core, which is crucial for their reactivity and interaction with biological targets. For instance, studies have shown that these compounds can form stable crystal structures with specific intermolecular interactions, such as hydrogen bonding, which influences their physical properties and reactivity (Ivanov et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of "3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one" and related compounds can be influenced by their molecular structure. These compounds participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. The presence of multiple reactive sites allows for the introduction of various functional groups, which can significantly alter the chemical and physical properties of the compound. For example, reactions involving ethyl 7-azido-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate have been explored for the synthesis of new derivatives, demonstrating the versatility of these compounds in chemical synthesis (Ivanov et al., 2018).

Scientific Research Applications

Clinical Treatments and Pharmacological Research

Praziquantel in Schistosomiasis Treatment

Praziquantel, a compound with a complex name similar to the one mentioned, has been extensively used in the treatment of Schistosoma haematobium infections, demonstrating high effectiveness and good tolerability in clinical trials. It has been considered a valuable drug for large-scale control of vesical schistosomiasis, with studies confirming its efficacy and safety in various populations, including schoolchildren in Nigeria and patients in Senegal (Oyediran et al., 1981; Omer Ah, 1981).

Exploration of New Psychoactive Substances

The emergence of new psychoactive substances (NPS) has led to increased research into their effects, metabolism, and potential therapeutic applications or health risks. For example, the novel synthetic opioid MT-45 has been associated with severe intoxications and adverse effects, highlighting the importance of understanding the pharmacology and toxicology of new compounds (Papsun et al., 2016; Helander et al., 2014).

Metabolism and Biomarker Identification

Research into the metabolism of compounds such as ellagitannins from various food sources has led to the identification of biomarkers like urolithin B, which may have antioxidant and anticarcinogenic effects. This research is crucial for understanding how dietary polyphenols contribute to human health and how they are processed by the body (Cerdá et al., 2005).

Receptor Occupancy and Pharmacological Action

Studies on compounds like DMP696, a corticotropin-releasing factor 1 (CRF1) antagonist, have explored the relationship between receptor occupancy, drug exposure, and pharmacological effects. Such research is fundamental to drug development, providing insights into the mechanisms of action and potential therapeutic applications of new drugs (Yu-Wen Li et al., 2003).

properties

IUPAC Name |

3-cyclohexyl-6-ethylpyrazolo[4,3-d]triazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O/c1-2-16-8-10-11(14-16)12(18)17(15-13-10)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZONXLKFONSGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=N1)C(=O)N(N=N2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

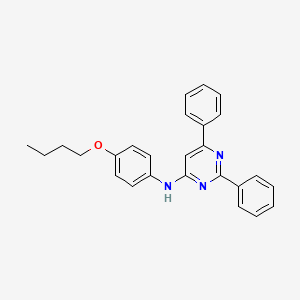

![3-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4625701.png)

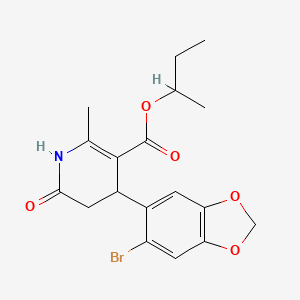

![5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4625704.png)

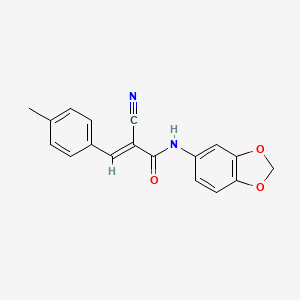

![3-[(4-chloro-3-methylphenoxy)methyl]-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4625713.png)

![N-[4-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B4625730.png)

![5-chloro-N-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4625737.png)

![2-(2-cyclohexylethyl)-6,7-dimethyl-8H-[1,3,4]thiadiazolo[3,2-a]thieno[2,3-d]pyrimidin-8-one](/img/structure/B4625739.png)

![N-(2-methyl-4-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)-2-furamide](/img/structure/B4625763.png)

![N-bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)-1-piperazinecarbothioamide](/img/structure/B4625784.png)

![2-methyl-4-(1-pyrrolidinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4625789.png)